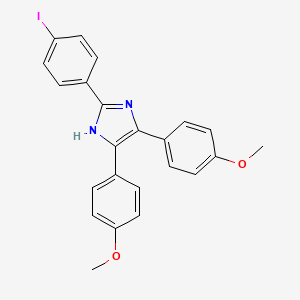
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is a synthetic derivative of testosterone, a naturally occurring anabolic steroid hormone. This compound is known for its potent anabolic and androgenic properties, making it a significant subject of study in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate typically involves the esterification of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and conditions involving polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate has numerous applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy, muscle wasting diseases, and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and in the synthesis of other steroid derivatives.
Mecanismo De Acción
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote anabolic and androgenic effects. The molecular targets include muscle cells, bone cells, and various tissues involved in secondary sexual characteristics. The pathways involved are primarily the androgen receptor signaling pathway and the downstream effects on protein synthesis and cellular growth.
Comparación Con Compuestos Similares
Testosterone: The natural hormone with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with a slightly different structure and reduced androgenic effects.
Methandrostenolone: A synthetic anabolic steroid known for its potent anabolic effects.
Uniqueness: (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its non-esterified counterparts. This modification enhances its therapeutic potential and makes it a valuable compound for research and clinical applications.
Propiedades
Número CAS |
60883-73-0 |
|---|---|
Fórmula molecular |
C23H36O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-20(24)26-16-8-11-21(2)15(14-16)6-7-17-18(21)9-12-22(3)19(17)10-13-23(22,4)25/h6,16-19,25H,5,7-14H2,1-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
Clave InChI |
YAZVIHSCBXWIRW-ZGIWMXSJSA-N |
SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)O)C)C |
SMILES canónico |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)







